molecular formula C33H42O4 B1220039 6-Epi-Clusianone

6-Epi-Clusianone

Cat. No.: B1220039
M. Wt: 502.7 g/mol
InChI Key: KLFBRRJTELLZLW-DZMJNENTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Epi-Clusianone is a natural prenylated benzophenone isolated from the Garcinia genus, particularly from the epicarp of Garcinia gardneriana. This compound is known for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of 6-Epi-Clusianone involves a sequential Dieckmann cyclization process. This method includes two distinct Dieckmann condensation reactions from a linear precursor. Key steps in this synthesis include RuCl3-catalyzed oxidative olefin cleavage and Pd-catalyzed Tsuji–Trost decarboxylative allylation .

Industrial Production Methods: The use of catalytic processes and sequential reactions suggests that industrial synthesis could be optimized for efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Epi-Clusianone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or modified biological activities .

Mechanism of Action

6-Epi-Clusianone exerts its effects through multiple molecular targets and pathways. It inhibits the growth of cancer cells by inducing cell death and modulating the immune system. The compound also inhibits angiogenesis and cancer cell invasion, making it a multi-targeting agent for cancer therapy . The exact mechanism involves the disruption of cellular pathways essential for cancer cell survival and proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C33H42O4

Molecular Weight

502.7 g/mol

IUPAC Name

(1R,5S,7S)-3-[hydroxy(phenyl)methylidene]-6,6-dimethyl-1,5,7-tris(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione

InChI

InChI=1S/C33H42O4/c1-21(2)14-15-25-20-32(18-16-22(3)4)28(35)26(27(34)24-12-10-9-11-13-24)29(36)33(30(32)37,31(25,7)8)19-17-23(5)6/h9-14,16-17,25,34H,15,18-20H2,1-8H3/t25-,32-,33+/m0/s1

InChI Key

KLFBRRJTELLZLW-DZMJNENTSA-N

Isomeric SMILES

CC(=CC[C@H]1C[C@]2(C(=O)C(=C(C3=CC=CC=C3)O)C(=O)[C@](C2=O)(C1(C)C)CC=C(C)C)CC=C(C)C)C

Canonical SMILES

CC(=CCC1CC2(C(=O)C(=C(C3=CC=CC=C3)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC=C(C)C)C

Synonyms

7-epi-clusianone
7-epiclusianone
clusianone

Origin of Product

United States

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